4beta,12-Dihydroxyguaian-6,10-diene

Description

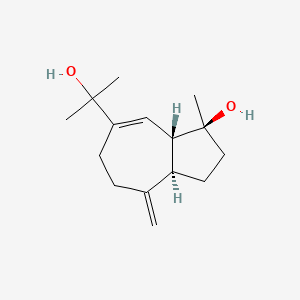

4β,12-Dihydroxyguaian-6,10-diene is a sesquiterpenoid isolated primarily from the rhizomes of Alisma orientale (syn. Alisma plantago-aquatica), a plant traditionally used in East Asian medicine. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol. The compound features hydroxyl groups at positions 4β and 12 and conjugated double bonds at positions 6 and 10.

Properties

IUPAC Name |

(1S,3aR,8aS)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3/t12-,13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJVLQILKBDAA-YDHLFZDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@H]1C=C(CCC2=C)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4beta,12-Dihydroxyguaian-6,10-diene is typically isolated from the rhizomes of Alisma orientale . The isolation process involves extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Chemical Reactions Analysis

4beta,12-Dihydroxyguaian-6,10-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

4beta,12-Dihydroxyguaian-6,10-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4beta,12-Dihydroxyguaian-6,10-diene involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes the molecular features, natural sources, and bioactivities of 4β,12-Dihydroxyguaian-6,10-diene and related compounds:

Structural Analysis

- Hydroxylation Patterns: 4β,12-Dihydroxyguaian-6,10-diene is distinguished by hydroxyl groups at positions 4β and 12, whereas alismol lacks hydroxylation but has a unique bicyclic structure contributing to its cardiovascular effects. Curcumenol and isocurcumenol share the guaiane skeleton but differ in stereochemistry and hydroxyl placement.

- Double Bonds : The 6,10-diene system in 4β,12-Dihydroxyguaian-6,10-diene contrasts with the trisubstituted vinyl group in Okamurenes C & D.

- Functional Groups: Alisol A 23-acetate includes an acetylated side chain, enhancing its receptor-binding capacity compared to non-acylated derivatives.

Pharmacological Potential

- 4β,12-Dihydroxyguaian-6,10-diene remains understudied compared to its analogs. Its lack of clinical development contrasts with alismol’s historical use and curcumenol’s ongoing investigations.

Biological Activity

4beta,12-Dihydroxyguaian-6,10-diene (CAS: 461644-90-6) is a natural product derived from the plant Alisma orientale, commonly known for its traditional medicinal uses. This compound belongs to the class of monoterpenoids and has garnered interest due to its potential biological activities, particularly its antibacterial properties.

The chemical structure of this compound is characterized by the molecular formula and a molecular weight of 236.34 g/mol. The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

| Property | Value |

|---|---|

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.34 g/mol |

| Solubility | Chloroform, DMSO, etc. |

| Appearance | Powder |

| Storage Conditions | -20°C for powder |

Antibacterial Effects

Research indicates that this compound exhibits significant antibacterial activity. A study published in Archives of Pharmacal Research reported its isolation alongside other terpenoids from Alisma orientale, highlighting their effectiveness against antibiotic-resistant strains. The minimum inhibitory concentration (MIC) values for several compounds were found to be between 5-10 µg/mL, which is notably lower than the MIC values for established antibiotics like chloramphenicol and ampicillin (5-80 µg/mL) .

The exact mechanism by which this compound exerts its antibacterial effects remains to be fully elucidated. However, it is hypothesized that its action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Additional Pharmacological Activities

Preliminary studies suggest that this compound may also possess other pharmacological activities beyond antibacterial effects. For instance:

- Antihypertensive Properties : Related compounds from Alisma orientale have shown potential in lowering blood pressure and improving coronary flow.

- Inhibition of Enzymatic Activity : Some studies indicate that terpenoids can inhibit matrix metalloproteinases (MMPs), which are involved in various pathological processes including inflammation and cancer progression.

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, researchers isolated several terpenoids from Alisma orientale, including this compound. The antibacterial efficacy was tested against eight strains of antibiotic-resistant bacteria. The results demonstrated that compounds with similar structures exhibited potent antibacterial properties.

Results Summary :

| Compound | MIC (µg/mL) |

|---|---|

| Alisol B 23-acetate | 5 |

| Alisol C 23-acetate | 10 |

| This compound | 5-10 |

| Chloramphenicol | 5-80 |

| Ampicillin | 5-80 |

Case Study 2: Pharmacological Profile

A pharmacological profile was developed for terpenoids extracted from Alisma orientale. The findings indicated a broad spectrum of biological activities including anti-inflammatory and antioxidant effects alongside the observed antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.